

protocol for ¹³C-lactose breath test liver function analysis

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Compound of Interest

Compound Name: *[6-¹³Cgal]Lactose Monohydrate*

Cat. No.: *B1161227*

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Application Note: ¹³C-Lactose Breath Test (LBT) for Integrated Hepatic & Metabolic Analysis

Core Directive & Scientific Rationale

While the ¹³C-Methacetin and ¹³C-Galactose breath tests are the gold standards for isolated hepatic microsomal and cytosolic function respectively, the ¹³C-Lactose Breath Test (LBT) offers a unique, integrated physiological assessment. It evaluates the "Gastro-Hepatic Axis": gastric emptying, intestinal hydrolysis (lactase activity), and the subsequent hepatic elimination of the galactose moiety.

Why use ¹³C-Lactose for Liver Analysis? In drug development and metabolic research, assessing how the liver handles dietary loads is often more relevant than challenging it with isolated pharmaceutical substrates. The LBT quantifies the liver's Galactose Elimination Capacity (GEC) following a physiological hydrolysis event. This protocol is critical for:

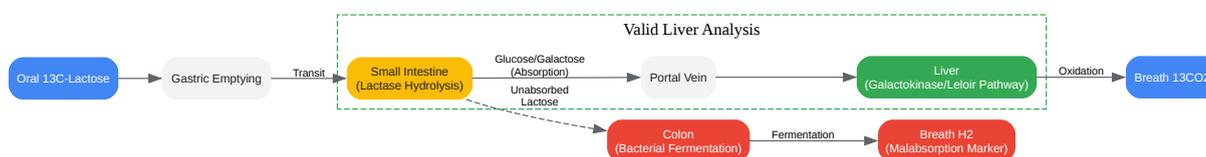
- NASH/NAFLD Studies: Assessing post-prandial metabolic flux.
- Pediatric Hepatology: Where lactose is the primary carbohydrate source.[1]
- Drug-Nutrient Interactions: Evaluating if a drug inhibits intestinal hydrolysis or downstream hepatic oxidation.

Mechanistic Basis: The Lactase-Hepatic Pathway

The validity of this protocol rests on the sequential processing of the substrate. Unlike ^{13}C -Methacetin (which is absorbed and metabolized directly), ^{13}C -Lactose requires a two-step activation.

- Intestinal Phase: ^{13}C -Lactose is hydrolyzed by Lactase-Phlorizin Hydrolase (LPH) at the jejunal brush border into ^{13}C -Glucose and ^{13}C -Galactose.
- Hepatic Phase: ^{13}C -Galactose is rapidly transported to the liver via the portal vein. It is phosphorylated by Galactokinase (GALK) and enters the Leloir pathway.
- Oxidation: The galactose moiety is converted to $^{13}\text{CO}_2$, which is exhaled.[2][3]

Critical Control: This test assumes Lactase Persistence. In lactase-deficient subjects, the substrate passes to the colon (fermentation), and the $^{13}\text{CO}_2$ signal will be delayed and blunted, mimicking liver dysfunction. Therefore, this protocol includes a mandatory H_2 (Hydrogen) parallel measurement to validate absorption.



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Figure 1: The metabolic pathway of ^{13}C -Lactose.[3] Liver function analysis is valid only when intestinal hydrolysis (Yellow) is complete, preventing colonic fermentation (Red).

Experimental Protocol

Materials & Reagents

- Substrate:

- Option A (Clinical Standard): 25g naturally enriched ^{13}C -Lactose (derived from corn/maize). Note: Corn has a C4 photosynthetic pathway, naturally enriching it with ^{13}C compared to beet sugar.[1]
- Option B (Research Grade): 100mg [1- ^{13}C]-Lactose + 24.9g unlabeled lactose carrier (for higher signal-to-noise ratio).
- Instrumentation:
 - Isotope Ratio Mass Spectrometer (IRMS) OR Non-Dispersive Infrared Spectrometer (NDIR) for $^{13}\text{CO}_2/^{12}\text{CO}_2$ ratio.
 - Electrochemical H_2 Monitor (to rule out malabsorption).
- Patient Prep:
 - Fasting: Minimum 8 hours (water permitted).
 - Dietary Restriction: Avoid C4-rich foods (corn, cane sugar, pineapple) for 24 hours prior to minimize high baseline ^{13}C .
 - Activity: Resting state during the test (physical activity alters endogenous CO_2 production).

Step-by-Step Workflow

Step	Action	Critical Scientific Note
0	Baseline Sampling	Collect 2 separate breath samples (Time -5, 0 min) into exetainers. Measure baseline H2. Reject if H2 > 20ppm (indicates SIBO or non-fasting).
1	Substrate Admin	Dissolve 25g 13C-Lactose in 250mL warm water. Administer immediately.
2	Absorption Phase	Patient remains seated. Breath samples collected at 15, 30, 45, 60, 90, 120, 150, 180, 240 min.
3	Dual-Gas Monitoring	At every timepoint, measure both 13CO2 and H2.
4	Safety Stop	If H2 rises >20ppm above baseline within 120 min, the subject is Lactase Deficient. The 13C data reflects malabsorption, not liver function. Terminate liver analysis.

Data Analysis & Interpretation

Calculation of Delta Over Baseline (DOB)

The raw instrument output is

(per mil). Calculate DOB (

):

Percent Dose Recovered (PDR)

To quantify liver function, convert DOB to metabolic rate (% dose/h):

- : Endogenous CO₂ production (assume 300 mmol/m²/h or measure via indirect calorimetry).
- : Atom % excess of the substrate.
- : Number of labeled carbons (1 for specific label, or avg for natural abundance).

The "Hepatic Peak" vs. "Malabsorption Peak"

This is the most critical analytical step for researchers.

- Normal Liver & Lactase: Sharp ¹³CO₂ peak at 60-90 min (cPDR > 5% at 120 min).
- Liver Dysfunction (Cirrhosis): Lactase is normal (H₂ < 20ppm), but ¹³CO₂ peak is delayed (90-120+ min) and flattened. The liver cannot phosphorylate the incoming galactose load efficiently.
- Lactose Intolerance: Low/Flat ¹³CO₂ early, followed by a late "colonic peak" (>180 min) accompanied by high H₂.

Summary Table: Diagnostic Profiles

Profile	H ₂ Levels	¹³ CO ₂ Peak Time	¹³ CO ₂ Peak Height	Interpretation
Healthy Control	< 20 ppm	60 - 90 min	High	Normal Hydrolysis + Normal Liver
Liver Dysfunction	< 20 ppm	> 120 min	Blunted	Normal Hydrolysis + Impaired GEC
Lactase Deficiency	> 20 ppm	> 180 min (Bacterial)	Low/Variable	Malabsorption (Invalid for liver)

Validation & Quality Control

To ensure the protocol measures liver function and not gastric emptying:

- Gastric Emptying Correction: If available, co-administer ^{13}C -Octanoate (solid phase) or ^{13}C -Acetate (liquid phase) in a separate session to establish the patient's baseline gastric emptying rate.
- The "Acetate Correction" Factor: In advanced liver fibrosis research, normalize the LBT results against a ^{13}C -Acetate breath test. Acetate enters the Krebs cycle directly, bypassing the specific galactose-kinase step.
 - Ratio (Lactose/Acetate): Isolates the specific impairment of galactose metabolism (cytosolic function) from general mitochondrial decline.

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